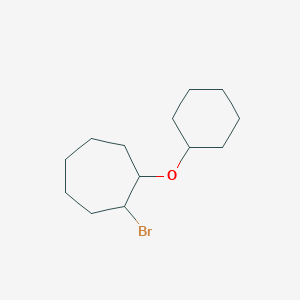
1-Bromo-2-(cyclohexyloxy)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclohexyloxy)cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO It is a member of the cycloalkane family, characterized by a seven-membered ring structure with a bromine atom and a cyclohexyloxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)cycloheptane typically involves the bromination of 2-(cyclohexyloxy)cycloheptane. This can be achieved through the reaction of cycloheptene with bromine in the presence of a solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2-(cyclohexyloxy)cycloheptanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: 2-(cyclohexyloxy)cycloheptanol.
Elimination: Cycloheptene derivatives.
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclohexyloxy)cycloheptane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclohexyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexyloxy group can influence the compound’s overall reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
- 1-Bromo-2-(cyclohexyloxy)cyclohexane
- 1-Bromo-2-(cyclohexyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclohexyloxy)cycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered or eight-membered ring analogs
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-bromo-2-cyclohexyloxycycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2 |
Clave InChI |
QKFHXTWRVOLPPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2CCCCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


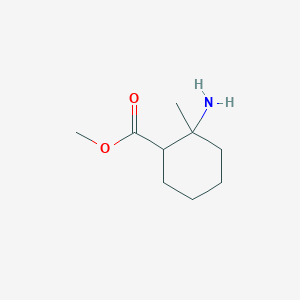
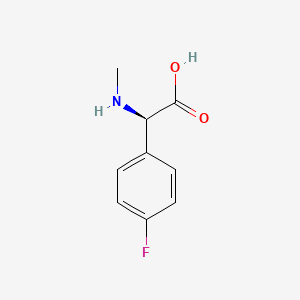
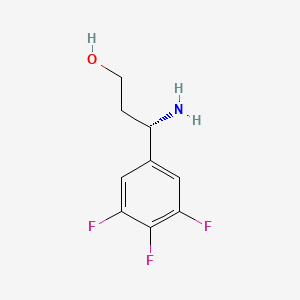
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
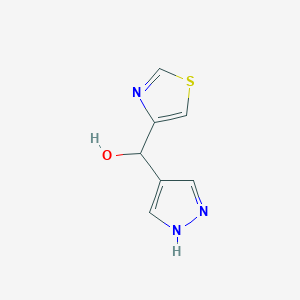

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
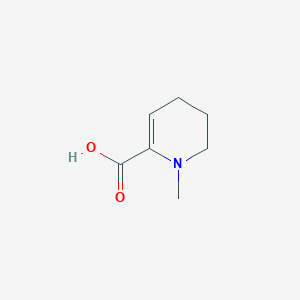
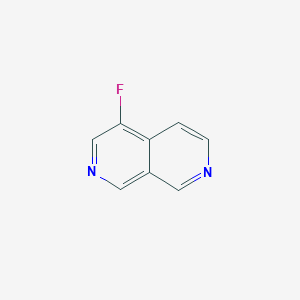
![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13063319.png)
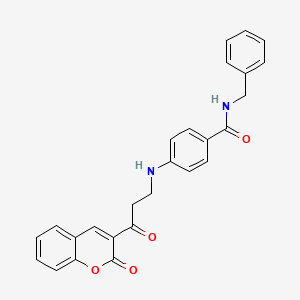
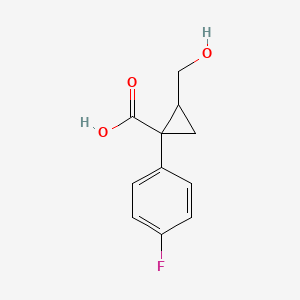
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
